2-(3-Methylpiperazin-1-yl)-3-nitrobenzoic acid
CAS No.: 893611-87-5
Cat. No.: VC3948427
Molecular Formula: C12H15N3O4
Molecular Weight: 265.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893611-87-5 |
|---|---|
| Molecular Formula | C12H15N3O4 |
| Molecular Weight | 265.26 g/mol |
| IUPAC Name | 2-(3-methylpiperazin-1-yl)-3-nitrobenzoic acid |
| Standard InChI | InChI=1S/C12H15N3O4/c1-8-7-14(6-5-13-8)11-9(12(16)17)3-2-4-10(11)15(18)19/h2-4,8,13H,5-7H2,1H3,(H,16,17) |
| Standard InChI Key | KYYUCJDXASXGPX-UHFFFAOYSA-N |
| SMILES | CC1CN(CCN1)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O |
| Canonical SMILES | CC1CN(CCN1)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O |
Introduction
Structural and Physical Properties
Molecular Characteristics
The compound has the molecular formula C₁₂H₁₅N₃O₄, with a molecular weight of 265.26 g/mol. Its structure includes:
-
Benzoic acid core: A carboxylic acid group (-COOH) at position 1.
-
Nitro group (-NO₂): Positioned at carbon 3, contributing to electron-withdrawing effects.
-
3-Methylpiperazine moiety: Attached to carbon 2 via a nitrogen atom, introducing steric bulk and potential hydrogen-bonding capacity.
Key Structural Features
| Feature | Description |
|---|---|
| Nitro Group | Electron-withdrawing, enhances reactivity in nucleophilic substitutions. |
| Piperazine Substituent | 3-Methylpiperazine provides lipophilicity and interaction potential with biological targets. |
| Carboxylic Acid | Enables salt formation and solubility modulation. |
Synthesis and Preparation
Synthetic Routes
The synthesis involves multi-step reactions optimized for yield and purity:
Step 1: Nitration
Methyl benzoate undergoes nitration to introduce a nitro group at the meta position, yielding methyl 3-nitrobenzoate.
Step 2: Piperazine Substitution
The nitro intermediate reacts with 4-methylpiperazine under basic conditions (e.g., potassium carbonate in DMF) to form methyl 2-(3-methylpiperazin-1-yl)-3-nitrobenzoate.
Step 3: Hydrolysis
Ester hydrolysis with aqueous sodium hydroxide converts the methyl ester to the carboxylic acid, producing the final compound.
Alternative Methods
Industrial-scale production may employ continuous flow reactors for improved efficiency, followed by chromatographic purification.
Medicinal Chemistry Applications
Structural Optimization Insights
-
Nitro Group Reduction: Hydrogenation to an amine could enhance solubility and target affinity.
-
Piperazine Modifications: Substitution with hydrophilic groups (e.g., morpholine) may improve pharmacokinetics .
| Compound | CC₅₀ (μM) | EC₅₀ (μM) | SI |
|---|---|---|---|
| 2-(3-Methylpiperazin-1-yl)-3-nitrobenzoic acid | N/A | N/A | N/A |
| IMB-26 (analog) | 73.15 | 1.47 | 48 |
| Compound 80 (analog) | 112.7 | 1.10 | 103 |
Data adapted from anti-HCV analogs .
Comparative Analysis with Related Compounds
Structural and Functional Diversity
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume